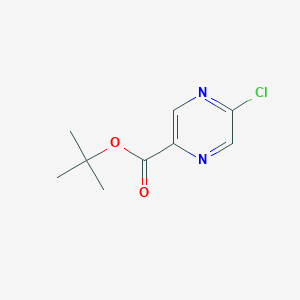

tert-Butyl 5-chloropyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVYCXYNSSYJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328106 | |

| Record name | tert-Butyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169335-50-6 | |

| Record name | NSC724001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Tert Butyl 5 Chloropyrazine 2 Carboxylate

Precursor Chemistry and Formation Pathways to Pyrazine-2-carboxylic Acid Derivatives

The synthesis of tert-butyl 5-chloropyrazine-2-carboxylate relies on the availability of key pyrazine-2-carboxylic acid derivatives. These precursors are essential for the subsequent esterification to yield the target compound.

Synthesis of Key Intermediates, e.g., 5-chloropyrazine-2-carboxylic acid chloride

A crucial intermediate in the synthesis of various pyrazine-2-carboxamides and esters is 5-chloropyrazine-2-carboxylic acid chloride. This reactive acyl chloride is typically prepared from its corresponding carboxylic acid. The synthesis involves the treatment of a pyrazinoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). researchgate.netrsc.org This reaction effectively converts the carboxylic acid group into the more reactive acid chloride, which can then readily undergo nucleophilic acyl substitution reactions. The use of thionyl chloride in a solvent such as N,N-dimethylformamide (DMF) is a prevalent method for generating the pyrazinyl chloride. researchgate.net

The general transformation can be represented as follows:

Pyrazinoic Acid + SOCl₂ → 5-chloropyrazine-2-carboxylic acid chloride

This intermediate is often used immediately in the next synthetic step without extensive purification due to its reactivity.

Esterification Routes to this compound

The formation of the tert-butyl ester from the corresponding carboxylic acid or its activated form is a key step. While direct Fischer esterification of 5-chloropyrazine-2-carboxylic acid with tert-butanol (B103910) is challenging due to the steric hindrance of the tert-butyl group, alternative methods are employed.

One effective method involves the reaction of the pre-formed 5-chloropyrazine-2-carbonyl chloride with potassium tert-butoxide. The alkoxide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the tert-butyl ester.

Another widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) group is di-tert-butyl dicarbonate (B1257347) (Boc anhydride) . wikipedia.org This reagent, in the presence of a suitable base like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the esterification of carboxylic acids. wikipedia.org The reaction of 5-chloropyrazine-2-carboxylic acid with di-tert-butyl dicarbonate provides a milder alternative to the use of the acid chloride.

A general scheme for the esterification is:

5-chloropyrazine-2-carboxylic acid + Di-tert-butyl dicarbonate --(Base)--> this compound

Chemical Reactivity and Derivatization Strategies Utilizing the Compound

The presence of a chloro-substituent on the pyrazine (B50134) ring and a tert-butyl ester group makes this compound a versatile substrate for further chemical modifications. These transformations allow for the introduction of a wide range of functional groups, leading to a diverse library of pyrazine derivatives.

Cross-Coupling Reactions for Functionalization of the Pyrazine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used to functionalize heterocyclic cores like pyrazine. rsc.org

The Suzuki-Miyaura coupling reaction is a prominent method for introducing aryl and heteroaryl substituents onto the pyrazine ring. rsc.orgmdpi.com This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or its ester) with a halide. In the case of this compound, the chlorine atom at the 5-position serves as the leaving group.

The synthesis of tert-butyl 5-(4-chloro-2-methylphenyl)pyrazine-2-carboxylate can be achieved through the Suzuki coupling of this compound with (4-chloro-2-methylphenyl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand, along with a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.commdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | (4-chloro-2-methylphenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Inorganic base (e.g., K₂CO₃) | tert-butyl 5-(4-chloro-2-methylphenyl)pyrazine-2-carboxylate |

This reaction demonstrates the utility of this compound as a scaffold for building complex biaryl and heteroaryl structures.

Formation of Amides and Other Carboxylate Derivatives from Related Acid Chlorides

The precursor, 5-chloropyrazine-2-carbonyl chloride, is highly reactive towards nucleophiles and serves as a key starting material for the synthesis of a variety of amides and other carboxylate derivatives. researchgate.net The reaction of the acid chloride with primary or secondary amines readily yields the corresponding N-substituted pyrazine-2-carboxamides. researchgate.netyoutube.comyoutube.com This amidation is a fundamental transformation in medicinal chemistry for the synthesis of biologically active compounds.

The general reaction is as follows:

5-chloropyrazine-2-carbonyl chloride + R¹R²NH → N,N-disubstituted-5-chloropyrazine-2-carboxamide + HCl

A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride byproduct. ambeed.com

Furthermore, the acid chloride can react with other nucleophiles, such as alcohols and thiols, to form the corresponding esters and thioesters, respectively, further expanding the range of accessible pyrazine derivatives.

Modifications at the Ester Moiety for Diverse Structural Analogues

The tert-butyl ester group of this compound serves as a versatile handle for the synthesis of a variety of structural analogues. Key transformations include hydrolysis, transesterification, amidation, and reduction, each providing access to a unique class of compounds.

Hydrolysis: The saponification of the tert-butyl ester to the corresponding carboxylic acid is a fundamental transformation. While specific studies on the tert-butyl ester of 5-chloropyrazine-2-carboxylic acid are not prevalent in the reviewed literature, the hydrolysis of the analogous methyl ester is well-documented. For instance, a green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid has been achieved using lithium hydroxide (B78521) in water, offering high yields and environmentally benign conditions. jocpr.comjocpr.comresearchgate.net This carboxylic acid is a crucial building block for the synthesis of more complex molecules, including amides and other derivatives. jocpr.com

Transesterification: The conversion of the tert-butyl ester to other alkyl esters can be accomplished through transesterification. This reaction is typically catalyzed by acids or bases and involves reacting the ester with an excess of a different alcohol. While specific examples involving this compound are not detailed in the available literature, the general principles of transesterification are widely applicable.

Amidation: The direct conversion of the ester to an amide is a valuable tool for introducing nitrogen-containing functional groups. A common route involves the initial hydrolysis of the ester to the carboxylic acid, followed by activation (e.g., to the acyl chloride) and subsequent reaction with an amine. nih.gov For example, a series of N-substituted 5-chloropyrazine-2-carboxamides have been synthesized from 5-chloropyrazine-2-carboxylic acid for the evaluation of their antimycobacterial activity. nih.govnih.gov This two-step approach is often preferred for its high efficiency and broad substrate scope.

Reduction: The ester functionality can be reduced to a primary alcohol, yielding (5-chloropyrazin-2-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting alcohol can then serve as a synthon for further functionalization.

Table 1: Summary of Modifications at the Ester Moiety

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | LiOH, H₂O | 5-chloropyrazine-2-carboxylic acid |

| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 5-chloropyrazine-2-carboxylate |

| Amidation | 1. Hydrolysis (e.g., LiOH) 2. SOCl₂, then R₂NH | 5-chloro-N-substituted-pyrazine-2-carboxamide |

| Reduction | LiAlH₄ or DIBAL-H | (5-chloropyrazin-2-yl)methanol |

Investigation of Regioselective Transformations

The pyrazine ring in this compound possesses multiple sites for functionalization. The investigation of regioselective transformations is crucial for the controlled synthesis of specifically substituted pyrazine derivatives. Key areas of investigation include nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and directed ortho-metalation.

The electron-deficient nature of the pyrazine ring, further accentuated by the electron-withdrawing carboxylate and chloro substituents, makes it susceptible to nucleophilic attack. However, the regioselectivity of such reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the regioselective formation of carbon-carbon and carbon-nitrogen bonds on the pyrazine core.

Suzuki-Miyaura Coupling: The selective coupling of aryl or heteroaryl boronic acids at the chlorine-bearing carbon (C5) is a common strategy. The regioselectivity of Suzuki-Miyaura couplings on dihalopyrazines can be influenced by the nature of the halides and the palladium catalyst system used. rsc.orgnih.gov For chloropyrazines, the reaction typically proceeds at the site of the chlorine atom. rsc.orgnih.gov

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. The Sonogashira coupling of chloropyrazines has been shown to be an excellent method for the synthesis of pyrazine-containing π-conjugated systems. rsc.org The reaction of chloropyrazine with terminal alkynes can proceed in high yields. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloropyrazine with various amines. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for achieving high yields and selectivity. wikipedia.org While specific examples with this compound are not extensively documented, the general applicability of this reaction to aryl chlorides is well-established. wikipedia.org

Directed ortho-Metalation (DoM): The carboxylate group, or a derivative thereof, can potentially act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent carbon atom on the pyrazine ring. This strategy allows for the introduction of an electrophile at a specific position. The use of a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, is typically required for such transformations. wikipedia.orgbaranlab.org The regioselectivity is dictated by the coordinating ability of the DMG. wikipedia.orgbaranlab.org For this compound, metalation would be expected to occur at the C3 position, ortho to the carboxylate group. Subsequent quenching with an electrophile would introduce a substituent at this position. The inherent electron deficiency of the pyrazine ring makes directed ortho-metalation a feasible strategy for its functionalization. cmu.edu

Table 2: Potential Regioselective Transformations of tert-Butyl 5-chloropyrazine-2-carboxylate

| Reaction | Position of Substitution | Reagents and Conditions | Product |

| Suzuki-Miyaura Coupling | C5 | ArB(OH)₂, Pd catalyst, Base | tert-butyl 5-arylpyrazine-2-carboxylate |

| Sonogashira Coupling | C5 | R-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base | tert-butyl 5-alkynylpyrazine-2-carboxylate |

| Buchwald-Hartwig Amination | C5 | R₂NH, Pd catalyst, Base | tert-butyl 5-(dialkylamino)pyrazine-2-carboxylate |

| Directed ortho-Metalation | C3 | 1. Strong Base (e.g., LDA) 2. Electrophile (E⁺) | tert-butyl 3-substituted-5-chloropyrazine-2-carboxylate |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For tert-butyl 5-chloropyrazine-2-carboxylate, three distinct signals are predicted. The two protons on the pyrazine (B50134) ring are in different chemical environments due to the asymmetrical substitution pattern (a chloro group at C5 and a carboxylate group at C2). They are expected to appear as two distinct singlets or as an AX spin system (two doublets with a small coupling constant). The nine equivalent protons of the tert-butyl group will produce a sharp singlet.

The chemical shifts are influenced by the electronic effects of the substituents. The electronegative nitrogen atoms and the chlorine atom in the pyrazine ring deshield the ring protons, shifting their signals downfield. The tert-butyl group's protons are shielded and appear in the characteristic upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.10 | Singlet | 1H | H-3 (Proton on pyrazine ring adjacent to two N atoms and ester) |

| ~8.75 | Singlet | 1H | H-6 (Proton on pyrazine ring adjacent to Cl) |

| ~1.65 | Singlet | 9H | -C(CH₃)₃ (tert-butyl protons) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, seven distinct carbon signals are expected: four for the pyrazine ring carbons and three for the tert-butyl ester group carbons.

The chemical shifts are highly dependent on the local electronic environment. The carbonyl carbon of the ester group (C=O) is significantly deshielded and appears furthest downfield. The carbons of the pyrazine ring resonate in the aromatic region, with their specific shifts influenced by the attached chlorine atom and ester group. The quaternary and methyl carbons of the tert-butyl group appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~162.5 | C=O (Ester carbonyl carbon) |

| ~154.0 | C-5 (Ring carbon attached to Cl) |

| ~148.0 | C-6 (Ring carbon attached to H-6) |

| ~144.5 | C-3 (Ring carbon attached to H-3) |

| ~143.0 | C-2 (Ring carbon attached to ester) |

| ~83.0 | -C (CH₃)₃ (Quaternary carbon of tert-butyl group) |

| ~28.1 | -C(C H₃)₃ (Methyl carbons of tert-butyl group) |

While experimental 2D NMR data for this compound are not widely published, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for confirming structural assignments.

gHSQC: This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. For this compound, an HSQC spectrum would be expected to show the following key correlations:

A cross-peak connecting the proton signal at ~9.10 ppm with the carbon signal at ~144.5 ppm, confirming the H-3/C-3 assignment.

A cross-peak connecting the proton signal at ~8.75 ppm with the carbon signal at ~148.0 ppm, confirming the H-6/C-6 assignment.

A strong cross-peak connecting the proton signal at ~1.65 ppm with the carbon signal at ~28.1 ppm, confirming the correlation between the tert-butyl protons and their carbons.

gHMBC: This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations would include:

The tert-butyl protons (~1.65 ppm) would show a correlation to the quaternary carbon of the tert-butyl group (~83.0 ppm) and, importantly, to the ester carbonyl carbon (~162.5 ppm), confirming the ester linkage.

The pyrazine proton H-3 (~9.10 ppm) would show correlations to the ring carbons C-2 (~143.0 ppm) and C-5 (~154.0 ppm).

The pyrazine proton H-6 (~8.75 ppm) would show correlations to the ring carbons C-5 (~154.0 ppm) and C-2 (~143.0 ppm). These correlations would unambiguously confirm the positions of the substituents on the pyrazine ring.

Vibrational Spectroscopy for Molecular Dynamics and Bond Characterization

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. Each type of bond vibrates at a characteristic frequency, providing a molecular "fingerprint."

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying functional groups. The IR spectrum of this compound is expected to be dominated by a strong absorption from the ester carbonyl group.

Key expected absorption bands include:

C-H Stretching: Aromatic C-H stretches from the pyrazine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of an ester carbonyl group is predicted in the range of 1725-1745 cm⁻¹. This is often the most prominent peak in the spectrum.

C=N and C=C Stretching: Vibrations from the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are anticipated for the ester group, typically in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: The vibration for the carbon-chlorine bond is expected to appear in the fingerprint region, generally between 600-800 cm⁻¹.

Table 3: Predicted Major Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyrazine) |

| ~2980-2850 | C-H Stretch | Aliphatic (tert-Butyl) |

| ~1735 | C=O Stretch | Ester |

| ~1600-1400 | C=C, C=N Stretch | Aromatic Ring |

| ~1370 | C-H Bend | tert-Butyl (Umbrella mode) |

| ~1300-1100 | C-O Stretch | Ester |

| ~800-600 | C-Cl Stretch | Aryl Halide |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It involves scattering of light, and transitions that are weak in IR are often strong in Raman, and vice versa. Specifically, symmetric vibrations and bonds involving non-polar groups tend to produce strong Raman signals.

The symmetric "breathing" mode of the pyrazine ring, where the entire ring expands and contracts symmetrically, would be expected to produce a strong and sharp Raman signal.

Stretching vibrations of the C-C bonds within the tert-butyl group would also be Raman active.

The C=O stretch is typically observable in Raman spectra, although it is usually much weaker than in the corresponding IR spectrum.

The C-Cl stretch is also expected to be Raman active.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, offering a robust method for characterization and identification.

Mass Spectrometry for Precise Molecular Weight Determination and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound, LC-MS would be employed to separate it from any impurities or byproducts from a reaction mixture. Following chromatographic separation, the compound would be ionized, typically by electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions would be measured.

In a typical LC-MS analysis, this compound (molecular weight: 214.65 g/mol ) would be expected to be observed as various adducts. chemscene.com Predicted data suggests the following common adducts would be detected: uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 215.05818 |

| [M+Na]⁺ | 237.04012 |

| [M+NH₄]⁺ | 232.08472 |

| [M+K]⁺ | 253.01406 |

The presence of a peak at the expected m/z for the protonated molecule ([M+H]⁺) would confirm the molecular weight of the compound. The high specificity of LC-MS also allows for the quantification of the compound and the assessment of its purity by measuring the relative abundance of other components in the sample.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the calculation of the elemental formula of the compound.

For this compound, with a molecular formula of C₉H₁₁ClN₂O₂, the predicted monoisotopic mass is 214.0509 Da. uni.lu HRMS analysis would be expected to yield a mass measurement very close to this theoretical value. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high level of confidence in the compound's identity. HRMS is also invaluable for assessing the purity of a sample, as it can detect the presence of even minor impurities with different elemental formulas.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations for Electronic Structure and Reactivity Predictions

Quantum chemical methods are employed to elucidate the fundamental electronic properties and predict the reactivity of tert-butyl 5-chloropyrazine-2-carboxylate. These studies provide a detailed understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometrical optimization) and to predict its vibrational modes. For pyrazine (B50134) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to compute optimized geometric parameters such as bond lengths and bond angles. nih.govnih.gov These theoretical calculations have been shown to be in good agreement with experimental data where available. nih.govresearchgate.net

The vibrational frequencies calculated through DFT correspond to the energies of molecular vibrations, which can be experimentally observed using FT-IR and Raman spectroscopy. nih.govresearchgate.net The assignment of these frequencies to specific vibrational modes (e.g., stretching, bending) is achieved through potential energy distribution (PED) analysis. nih.gov For instance, in studies of similar pyrazine carboxamides, the C=O stretching mode is typically predicted and observed in the 1610-1680 cm⁻¹ range, while the N-H stretching mode of an amide linker appears around 3300-3500 cm⁻¹. researchgate.net Such analyses are crucial for confirming the molecular structure and understanding its dynamic behavior. rsc.orgarxiv.org

Table 1: Representative Vibrational Frequencies for Pyrazine Carboxamide Derivatives based on DFT Calculations Note: These are typical frequency ranges observed for related structures, as specific experimental data for this compound is not available.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3050 - 3150 | Stretching of the C-H bonds on the pyrazine ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Stretching of the C-H bonds in the tert-butyl group. |

| C=O stretch | 1680 - 1750 | Stretching of the carbonyl group in the ester. |

| C=N/C=C stretch | 1400 - 1600 | Ring stretching vibrations within the pyrazine core. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. science.gov A large HOMO-LUMO gap suggests high stability and low reactivity. science.gov

For pyrazine derivatives, DFT calculations are used to determine the energies of these orbitals. researchgate.net This analysis reveals how charge is transferred within the molecule upon electronic excitation. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting how the molecule will interact with other chemical species. nih.govresearchgate.net

Table 2: Predicted Electronic Properties for a Representative Pyrazine Carboxylate Structure Note: Values are illustrative and based on general findings for similar pyrazine derivatives.

| Property | Description | Typical Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |

Advanced Physicochemical Property Predictions for Drug Discovery Rationalization

Predicting the physicochemical properties of a compound is crucial for assessing its drug-likeness and potential for development as a pharmaceutical agent. Various computational models are used to predict properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). doaj.org

For this compound, properties such as lipophilicity (XlogP), molecular weight, and the number of hydrogen bond donors and acceptors can be calculated to see if they fall within the ranges defined by guidelines like Lipinski's Rule of Five. These rules help predict if a compound is likely to have good oral bioavailability. Online databases like PubChem provide predicted values for many of these properties. uni.lu For example, the predicted XlogP (a measure of lipophilicity) for this compound is 1.5, suggesting a moderate level of lipophilicity that is often favorable for drug absorption. uni.lu

Table 4: Predicted Physicochemical Properties for this compound Data sourced from predictions available in public databases like PubChem. uni.lu

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₉H₁₁ClN₂O₂ | Basic chemical information. |

| Molecular Weight | 214.65 g/mol | Falls within Lipinski's rule (< 500 Da). |

| XlogP | 1.5 | Indicates moderate lipophilicity, favorable for membrane permeability. |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's rule (≤ 5). |

| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's rule (≤ 10). |

| Monoisotopic Mass | 214.0509 Da | Used for mass spectrometry analysis. |

Computational Lipophilicity (log P, Clog P) and Correlation with Biological Activity

Lipophilicity is a critical physicochemical property that influences a molecule's pharmacokinetic and pharmacodynamic behavior. It is commonly expressed as the logarithm of the partition coefficient (log P) between an organic solvent (typically n-octanol) and water. The calculated log P (ClogP) is a theoretical estimation of this value. For this compound, a predicted XlogP value of 1.5 has been reported. uni.lu

This moderate lipophilicity value suggests a balance between aqueous solubility and lipid membrane permeability. In drug discovery, lipophilicity is a key factor in quantitative structure-activity relationship (QSAR) studies. researchgate.net A compound's ability to traverse biological membranes to reach its target is often correlated with its log P value. nih.govnih.gov Increased lipophilicity can sometimes lead to increased biological activity and a greater rate of skin penetration, but it can also result in poorer aqueous solubility, more rapid metabolism, and increased plasma protein binding. researchgate.net Therefore, the estimated log P value for this compound places it in a range often considered favorable for potential drug-like compounds, though its specific correlation to biological activity would require further experimental validation. mdpi.com

Table 1: Predicted Lipophilicity Data

| Parameter | Value | Description |

|---|

Predicted Collision Cross Section (CCS) for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. mdpi.com The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion that interacts with the drift gas. nih.gov It is a robust and reproducible physicochemical property that aids in compound identification and structural characterization. mdpi.com

For this compound, predicted CCS values have been calculated for various adducts using computational models. These predictions are valuable for identifying the compound in complex mixtures via IM-MS analysis, even without an authentic reference standard. uni.lu The predicted values for different ionic forms of the molecule are detailed below.

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 215.05818 | 143.4 |

| [M+Na]⁺ | 237.04012 | 153.1 |

| [M-H]⁻ | 213.04362 | 144.7 |

| [M+NH₄]⁺ | 232.08472 | 160.6 |

| [M+K]⁺ | 253.01406 | 150.4 |

| [M+H-H₂O]⁺ | 197.04816 | 137.2 |

| [M+HCOO]⁻ | 259.04910 | 158.8 |

Data sourced from computational predictions. uni.lu

ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling

ADMET profiling is a cornerstone of drug discovery, assessing the pharmacokinetic properties of a potential drug candidate. While specific, experimentally derived ADMET data for this compound is not available in the public domain, its general characteristics can be inferred from its structure. The compound's moderate lipophilicity (XlogP of 1.5) suggests it may have reasonable absorption and distribution properties.

Metabolism is a key consideration. Pyrazine-containing structures can undergo complex metabolic transformations. For instance, studies on other complex heterocyclic molecules have shown that oxidation of the core ring structure can be an unexpected metabolic pathway. nih.gov A thorough ADMET profile for this compound would require dedicated in vitro and in vivo studies to determine its metabolic stability, identify potential metabolites, and assess its permeability and excretion routes.

Quantitative Estimate of Drug-likeness (QED) and Pan Assay INterference compoundS (PAINS) Analysis

Quantitative Estimate of Drug-likeness (QED): The QED is a metric that assesses how "drug-like" a molecule is based on the distribution of key physicochemical properties found in approved oral medications. nih.govnih.gov It provides a score from 0 to 1, with higher scores indicating greater similarity to established drugs. nih.gov This measure captures an abstract notion of "chemical beauty" and is used in the early stages of drug discovery to rank and prioritize compounds. nih.govscispace.com A specific QED score for this compound requires computational analysis, but its molecular weight and other properties likely place it within a favorable range.

Pan Assay INterference compoundS (PAINS) Analysis: PAINS are chemical structures that are known to frequently appear as false positives in high-throughput screening (HTS) assays. nih.govresearchgate.net These compounds often interfere with assay results through non-specific mechanisms rather than by specific interaction with the biological target. nih.govscielo.br Common PAINS motifs include catechols, rhodanines, and quinones. researchgate.netsciforum.net An analysis of the structure of this compound does not reveal any of the commonly recognized PAINS substructures. However, a definitive classification would necessitate screening against a standard PAINS filter library. sciforum.net

Hildebrand Solubility Parameter Analysis for Compatibility

The Hildebrand solubility parameter (δ) is a numerical value that indicates the solvency behavior of a substance and is derived from its cohesive energy density. culturalheritage.orgmdpi.com It provides a useful framework for predicting the miscibility of materials based on the principle that "like dissolves like"; substances with similar solubility parameters are likely to be miscible. culturalheritage.org

The total Hildebrand parameter can be further broken down into Hansen solubility parameters, which account for dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). mdpi.com This three-component approach offers a more nuanced prediction of solubility and compatibility. culturalheritage.org Determining the Hildebrand or Hansen solubility parameters for this compound would require either experimental measurements or computational predictions based on group contribution methods. mdpi.com Such data would be valuable for selecting appropriate solvents for formulation, synthesis, or purification processes, ensuring compatibility with other components in a mixture.

Role in Advanced Organic Synthesis and Translational Applications

Key Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The pyrazine (B50134) core is a well-established pharmacophore found in numerous bioactive molecules. Tert-butyl 5-chloropyrazine-2-carboxylate serves as a key starting material for the development of new therapeutic agents by providing a reliable scaffold for modification and optimization.

The pyrazine moiety is a structural component of many compounds investigated for their therapeutic properties. tandfonline.com Research has focused on synthesizing pyrazine derivatives to combat microbial infections and inflammatory conditions. nih.govieasrj.com Pyrazine-based compounds have shown a variety of pharmacological activities, including antibacterial, analgesic, and anti-inflammatory effects. tandfonline.com The synthesis of novel pyrazine N-acylhydrazone derivatives, for instance, has yielded promising candidates for new analgesic and anti-inflammatory drugs. nih.gov These efforts highlight the importance of pyrazine intermediates in developing new treatments for a range of diseases. ieasrj.comresearchgate.net

One of the most significant applications of this compound is in the synthesis of analogues of pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. uni.lu Tuberculosis remains a major global health issue, and the emergence of multidrug-resistant strains necessitates the development of new, more effective drugs.

By modifying the pyrazine core, which is derived from precursors like 5-chloropyrazine-2-carboxylic acid, scientists can create novel pyrazinamide derivatives. These new compounds are then tested for their ability to inhibit the growth of Mycobacterium tuberculosis. For example, a series of N-benzyl-5-chloropyrazine-2-carboxamides were synthesized and showed antimycobacterial activity, with some compounds demonstrating activity against M. kansasii, a strain often resistant to pyrazinamide.

Table 1: Antimycobacterial Activity of Selected Pyrazinamide Analogues

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Trichophyton mentagrophytes | 15.62 µmol/L |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 6.25 µg/mL |

This table presents a selection of research findings on the antimicrobial activity of various pyrazinamide analogues.

The versatility of the pyrazine scaffold extends to the design of specific enzyme inhibitors, which are critical for treating a variety of diseases.

Fatty Acid Synthase I (FAS I) Inhibitors: Analogues of pyrazinamide, such as 5-chloropyrazinamide, have been identified as competitive inhibitors of mycobacterial Fatty Acid Synthase I (FAS I). This enzyme is crucial for the survival of Mycobacterium tuberculosis. By blocking this enzyme, these compounds disrupt the bacterium's ability to produce essential fatty acids, leading to its death.

Cholinesterase Inhibitors: While many cholinesterase inhibitors are based on other scaffolds like benzylpiperidine or phthalimide, the broad applicability of heterocyclic compounds in medicinal chemistry suggests a potential, though less explored, role for pyrazine derivatives in this area. nih.govnih.gov The development of new cholinesterase inhibitors is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov

NAAA Inhibitors: There is currently limited specific information directly linking this compound to the synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors in the available research.

Utility in Agrochemical Development and Herbicide/Fungicide Formulation

Beyond pharmaceuticals, pyrazine derivatives have found applications in agriculture. Certain compounds derived from substituted pyrazine-2-carboxylic acids have been evaluated for their biological activities relevant to crop protection. Research has shown that some pyrazinecarboxamides exhibit antifungal effects, particularly against the fungus Trichophyton mentagrophytes. Furthermore, several derivatives have demonstrated activity as inhibitors of the oxygen evolution rate in spinach chloroplasts, a mechanism of action characteristic of many herbicides that target photosynthesis. This suggests the potential for developing new pyrazine-based herbicides and fungicides.

Exploration in Materials Science for Advanced Polymeric and Coating Systems

The application of this compound in materials science is an emerging area with limited current research. However, the incorporation of heterocyclic rings into polymer backbones is a known strategy for modifying material properties. Functional groups like carboxylic acids and tert-butyl esters are used in the synthesis of specialized polymers, such as aromatic polyimides for gas separation membranes. mdpi.com While direct applications of this specific pyrazine compound are not yet established, its structural motifs suggest a potential for future exploration in the development of novel polymers with tailored thermal, mechanical, or electronic properties.

Application as an Analytical Standard in Chromatographic Techniques

Highly pure chemical compounds serve as essential analytical standards for the calibration of instruments and the validation of analytical methods, such as chromatography. These standards are crucial for ensuring the accuracy and reliability of measurements in research, quality control, and forensic science. While this compound is primarily used as a synthetic intermediate, its purified form could potentially be used as a reference standard in chromatographic methods developed to monitor the progress of reactions in which it is involved or to quantify its presence in a mixture.

Advanced Structural Characterization Through X Ray Crystallography

Analysis of Molecular Conformation and Stereochemical Aspects

Without crystallographic data, a definitive analysis of the molecular conformation of tert-butyl 5-chloropyrazine-2-carboxylate remains speculative. Such an analysis would typically describe the planarity of the pyrazine (B50134) ring, the orientation of the tert-butyl carboxylate and chloro substituents relative to the ring, and any stereochemical features. While computational modeling could provide theoretical insights into the molecule's preferred conformation, it would lack the empirical validation provided by X-ray crystallography.

Examination of Intermolecular Interactions and Crystal Packing Features

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular forces. An X-ray diffraction study would reveal the presence of any significant interactions, such as hydrogen bonding (though unlikely to be the dominant interaction for this molecule), halogen bonding involving the chlorine atom, or π-stacking between the pyrazine rings. Understanding these interactions is crucial for explaining the physical properties of the solid state, such as melting point and solubility. In the absence of experimental crystallographic data, a discussion of these features for this compound would be conjectural.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.